Oxetan-3-ylmethanamine hydrochloride

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as oxetan-3-ylmethanamine;hydrochloride. The molecular formula C4H10ClNO indicates the presence of four carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom within the molecular structure. The compound is registered under the Chemical Abstracts Service number 1427195-22-9, providing a unique identifier for this specific chemical entity.

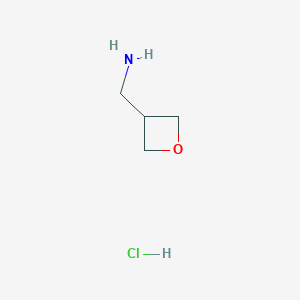

The structural representation through Simplified Molecular Input Line Entry System notation appears as C1C(CO1)CN.Cl, which clearly delineates the oxetane ring system connected to the aminomethyl group and the associated chloride ion. The Standard International Chemical Identifier for this compound is InChI=1S/C4H9NO.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H, providing a standardized method for representing the molecular structure across various chemical databases. The International Chemical Identifier Key, GDCFTYWDUIKPHB-UHFFFAOYSA-N, serves as a fixed-length condensed version of the full International Chemical Identifier, facilitating rapid database searches and chemical identification processes.

The molecular weight of 123.58 grams per mole places this compound within the range typical for small organic molecules suitable for various research applications. The presence of both the strained four-membered oxetane ring and the primary amine functionality, combined with the chloride counterion, creates a unique chemical entity with distinct physicochemical properties that differentiate it from other heterocyclic compounds.

Crystallographic and Conformational Studies of the Oxetane Ring System

The oxetane ring system in this compound exhibits remarkable structural characteristics that have been extensively studied through crystallographic analysis of related compounds. Research on the parent oxetane molecule reveals that the four-membered ring adopts an essentially planar structure with a puckering angle of only 8.7 degrees at 140 Kelvin, which increases slightly to 10.7 degrees at 90 Kelvin. This minimal deviation from planarity represents a significant departure from the more pronounced puckering observed in other four-membered ring systems such as cyclobutane.

The bond angles within the oxetane ring system demonstrate substantial deviation from ideal tetrahedral geometry, reflecting the inherent strain present in the four-membered ring structure. Crystallographic studies of substituted oxetanes reveal bond angles ranging from approximately 88 to 92 degrees, with the oxygen-carbon-carbon angles typically falling within this range. The endocyclic bond lengths in oxetane systems show characteristic variations, with carbon-oxygen bonds typically measuring around 1.45 to 1.46 Angstroms, while carbon-carbon bonds within the ring extend to approximately 1.50 to 1.55 Angstroms.

The introduction of substituents onto the oxetane ring, such as the aminomethyl group in this compound, can influence the overall ring conformation and puckering characteristics. Studies on various substituted oxetanes demonstrate that the puckering angle can vary depending on the nature and position of substituents, with some derivatives showing puckering angles as low as 1.23 degrees. The nearly planar conformation of the oxetane ring contributes to the unique chemical reactivity and stability properties observed in these compounds.

The conformational flexibility of the oxetane ring system has been investigated through vibrational spectroscopy, revealing that ring-puckering motions occur with relatively low energy barriers. This conformational behavior is particularly relevant for understanding the dynamic properties of this compound in solution and its potential interactions with other molecules.

Protonation State and Ionic Interactions in the Hydrochloride Salt

The hydrochloride salt form of oxetan-3-ylmethanamine represents a protonated state of the parent amine, resulting in the formation of an ammonium chloride ionic compound. The primary amine functionality attached to the oxetane ring system readily accepts a proton under appropriate conditions, leading to the formation of the positively charged ammonium ion paired with the chloride counterion. This protonation process significantly alters the physicochemical properties of the compound, including its solubility, stability, and crystalline behavior.

The predicted acid dissociation constant value for the related compound 3-aminomethyl-oxetane is approximately 9.65, indicating that the compound exists predominantly in its protonated form under physiological conditions. This relatively high acid dissociation constant value suggests that the amine functionality retains significant basicity despite the presence of the electron-withdrawing oxetane ring system. The formation of the hydrochloride salt enhances the water solubility of the compound compared to its free base form, making it more suitable for various research applications requiring aqueous solutions.

The ionic interactions between the protonated amine and the chloride ion contribute to the overall stability and crystalline properties of the hydrochloride salt. The electrostatic attraction between the positively charged ammonium group and the negatively charged chloride ion helps stabilize the salt form and influences its melting point, solubility characteristics, and hygroscopic behavior. The presence of the ionic interactions also affects the nuclear magnetic resonance spectroscopic properties of the compound, with characteristic shifts observed for protons in the vicinity of the charged centers.

The storage and handling requirements for this compound are influenced by its ionic nature, with recommendations for storage under inert atmospheric conditions at temperatures between 2 and 8 degrees Celsius to maintain chemical stability. The hygroscopic nature of many hydrochloride salts necessitates careful moisture control during storage and handling to prevent degradation or change in the crystalline form.

Comparative Analysis with Related Oxetane Derivatives

The structural and chemical properties of this compound can be effectively understood through comparison with related oxetane derivatives, particularly 3-methylthis compound. The 3-methyloxetan-3-ylmethanamine derivative, with the molecular formula C5H11NO·ClH and molecular weight of 137.61 grams per mole, represents a closely related compound where an additional methyl group is present at the 3-position of the oxetane ring. This structural modification provides insight into the effects of substitution on the oxetane ring system and the resulting changes in chemical and physical properties.

| Property | Oxetan-3-ylmethanamine HCl | 3-Methyloxetan-3-ylmethanamine HCl |

|---|---|---|

| Molecular Formula | C4H10ClNO | C5H12ClNO |

| Molecular Weight | 123.58 g/mol | 137.61 g/mol |

| Chemical Abstracts Service Number | 1427195-22-9 | 153209-97-3 |

| Predicted acid dissociation constant | ~9.65 | ~9.65 |

The introduction of a methyl substituent at the 3-position of the oxetane ring in 3-methyloxetan-3-ylmethanamine affects both the steric environment around the aminomethyl group and the overall molecular conformation. This substitution pattern creates a quaternary carbon center at the 3-position, which can influence the conformational flexibility and chemical reactivity of the compound. The additional methyl group increases the molecular weight by 14 atomic mass units and contributes to changes in lipophilicity and solubility characteristics compared to the unsubstituted derivative.

Comparative studies of oxetane derivatives reveal that substitution patterns significantly influence the ring-puckering behavior and overall molecular geometry. The presence of geminal substituents, such as in 3,3-dimethyloxetane derivatives, can lead to increased steric interactions and altered conformational preferences. In the case of 3-methyloxetan-3-ylmethanamine, the methyl group and aminomethyl group are positioned on the same carbon atom, creating a 1,1-disubstituted oxetane system that differs from the monosubstituted oxetan-3-ylmethanamine.

The synthetic accessibility and chemical stability of these related compounds also provide important comparative insights. Both this compound and 3-methylthis compound are commercially available with high purity levels, typically 95-97%, indicating well-established synthetic routes and purification methods. The similar storage requirements and handling procedures for these compounds suggest comparable stability profiles under standard laboratory conditions.

Another relevant comparison can be made with the stereoisomeric compound (S)-oxetan-2-ylmethanamine, which features the aminomethyl substituent at the 2-position rather than the 3-position of the oxetane ring. This positional isomer, with molecular formula C4H9NO and molecular weight of 87.12 grams per mole, demonstrates how the substitution pattern affects the overall molecular properties and potential applications. The 2-substituted derivative exhibits different conformational preferences and chemical reactivity patterns compared to the 3-substituted compound, highlighting the importance of substitution position in determining molecular behavior.

Structure

2D Structure

属性

IUPAC Name |

oxetan-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCFTYWDUIKPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-22-9 | |

| Record name | 3-Oxetanemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

科学研究应用

Chemistry

Oxetan-3-ylmethanamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Can form oxetan-3-ylmethanamine oxide using oxidizing agents like hydrogen peroxide.

- Reduction : Reduction reactions yield derivatives such as oxetan-3-ylmethanamine.

- Substitution Reactions : Nucleophilic substitutions can lead to various oxetane derivatives, enhancing its utility in synthetic chemistry .

Biology

In biological contexts, this compound is investigated for its role as an enzyme inhibitor and in receptor binding assays. Its ability to form hydrogen bonds and ionic interactions makes it suitable for targeting specific proteins, potentially leading to novel therapeutic applications .

Case Studies and Research Findings

Recent studies highlight the compound's applications in drug design and development:

- Bioisosteric Applications : Research has shown that oxetanes can serve as replacements for methylene and carbonyl groups, improving properties such as metabolic stability and solubility .

- Medicinal Chemistry : The incorporation of oxetane structures has been explored in lead optimization processes, where they enhance the physicochemical properties of drug candidates .

作用机制

The mechanism by which oxetan-3-ylmethanamine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

相似化合物的比较

Oxetane vs. Tetrahydrofuran (Oxolane) Derivatives

- This compound : The oxetane ring offers superior metabolic stability and reduced steric hindrance compared to oxolane (tetrahydrofuran) derivatives, making it preferable in CNS drug design .

- (Oxolan-3-yl)(phenyl)methanamine hydrochloride : The oxolane ring increases lipophilicity due to the additional methylene group, while the phenyl group enhances π-π stacking interactions in receptor binding .

Substituent Effects

- 2-(Oxetan-3-yl)ethanamine hydrochloride : The ethylamine side chain increases molecular flexibility but reduces solubility compared to the parent compound .

Stability and Handling

- In contrast, amitriptyline hydrochloride (a structurally unrelated amine salt) has documented stability under refrigeration (2–8°C) , highlighting the need for compound-specific stability studies.

生物活性

Oxetan-3-ylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an oxetane ring, which is known for its unique structural properties that can influence biological activity. The oxetane moiety is recognized for its role in enhancing the pharmacokinetic profiles of various drugs.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of oxetane derivatives, including this compound, against various cancer cell lines. The following table summarizes key findings related to the compound's biological activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (CRC) | 28 | Inhibition of CDK4 and CDK6, cell cycle arrest in G0/G1 |

| FTO-04 (related oxetanyl inhibitor) | GBM | <30 | Competitive inhibition of m6A-RNA demethylase FTO |

| Oxetane derivatives (various) | Multiple cancers | 10 - 50 | Induction of apoptosis and inhibition of cell proliferation |

Case Studies

-

Colorectal Cancer (CRC) Cell Line Study :

A study evaluated the antiproliferative activity of this compound against HCT116 cells using the MTT assay. The IC50 value was determined to be 28 µM, indicating significant antiproliferative effects. The compound was found to inhibit cyclin-dependent kinases (CDK4 and CDK6), leading to cell cycle arrest in the G0/G1 phase, which is critical for controlling cancer cell proliferation . -

Neurosphere Formation :

Another study assessed the effects of oxetanyl inhibitors on neurosphere formation from healthy neural stem cells (hNSCs). The results indicated that while some oxetanyl compounds impaired neurosphere self-renewal in glioblastoma models, they did not adversely affect hNSCs, suggesting a selective action against cancerous cells .

Structure-Activity Relationship (SAR)

The SAR analysis of oxetane derivatives indicates that modifications to the oxetane ring can significantly affect biological activity. For instance:

- Hydroxyl Substituents : The presence of hydroxyl groups did not enhance antiproliferative activity, suggesting they may not play a crucial role in efficacy.

- Isocyanate Groups : The incorporation of isocyanate groups was associated with improved antiproliferative activity, highlighting their importance in drug design .

常见问题

Q. What are the established synthetic pathways for Oxetan-3-ylmethanamine hydrochloride, and what are the critical reaction parameters?

this compound is commonly synthesized via nucleophilic substitution or reductive amination of oxetane derivatives. For example, in a patent application, it was prepared by reacting 3-(2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridin-7-yl)-4-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one with oxetan-3-ylmethanamine under mild basic conditions . Key parameters include pH control (to avoid oxetane ring opening) and stoichiometric ratios of reactants. Purity optimization often involves recrystallization from ethanol/water mixtures .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization typically employs:

- NMR : and NMR to confirm the oxetane ring integrity and amine protonation state.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and acetonitrile/water mobile phase (0.1% TFA) to assess purity (>98% by area) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H] at m/z 118.1 for the free base) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

- Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of fine particles.

- Storing at room temperature in a desiccator to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across literature sources?

Discrepancies in solubility (e.g., in DMSO vs. water) may arise from protonation states or impurities. Methodological approaches include:

Q. What role does the oxetane ring play in improving the pharmacokinetic properties of drug candidates incorporating this compound?

The oxetane ring enhances metabolic stability and bioavailability by:

- Reducing CYP450-mediated oxidation due to its saturated, strained structure.

- Increasing water solubility via polar interactions, as demonstrated in analogs like [4-(Oxetan-3-yloxy)phenyl]methanamine derivatives . Advanced studies should compare half-life (t) and LogP values of oxetane-containing vs. non-oxetane analogs in vitro.

Q. How can experimental design (DoE) optimize formulations containing this compound for preclinical studies?

A response surface methodology (RSM) approach is recommended:

- Variables : Drug concentration, excipient ratios (e.g., PEG 400), pH.

- Responses : Solubility, stability (via accelerated degradation studies), and in vitro release profiles. This method was validated in hydrogel formulations for other hydrochloride salts, highlighting reproducibility and reduced experimental runs .

Q. What strategies are effective for validating the biological activity of this compound derivatives in SAR studies?

Structure-Activity Relationship (SAR) validation requires:

- Docking Simulations : Target-specific modeling (e.g., kinase inhibitors) to predict binding affinity.

- In Vitro Assays : Dose-response curves (IC) against relevant cell lines, with positive/negative controls.

- Data Cross-Validation : Compare results with structurally related compounds (e.g., azetidine analogs) to isolate oxetane-specific effects .

Data Integrity and Reproducibility

Q. How can researchers ensure the reliability of literature data on this compound?

Follow the checklist from Information Literacy in Chemical Research:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。